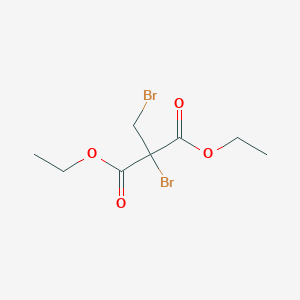

Diethyl 2-bromo-2-(bromomethyl)malonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethyl 2-bromo-2-(bromomethyl)malonate is an organic compound with the molecular formula C8H12Br2O4. It is a brominated derivative of diethyl malonate and is used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of bromine atoms, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-bromo-2-(bromomethyl)malonate can be synthesized through the bromination of diethyl malonate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-bromo-2-(bromomethyl)malonate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form diethyl 2-methylmalonate.

Oxidation Reactions: Oxidation can lead to the formation of diethyl 2-bromo-2-(hydroxymethyl)malonate.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

The major products formed from these reactions include substituted malonates, reduced malonates, and oxidized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Diethyl 2-bromo-2-(bromomethyl)malonate serves as a crucial building block in organic synthesis. It is employed to create various derivatives through nucleophilic substitution reactions where the bromomethyl group can be replaced by nucleophiles such as amines or thiols. This property allows for the synthesis of:

- Pharmaceuticals : Compounds with potential therapeutic effects, including enzyme inhibitors and receptor ligands.

- Agrochemicals : Pesticides and herbicides that require specific functional groups for activity.

- Polymers : Materials with tailored properties for industrial applications.

Biologically Active Molecules

The compound is instrumental in synthesizing biologically active molecules. Research has demonstrated its utility in developing compounds with anticancer and antimicrobial properties. For instance, derivatives of this compound have shown promising results in inhibiting specific cancer cell lines, highlighting its potential in medicinal chemistry .

Mechanistic Studies

This compound has been used in mechanistic studies to understand reaction pathways and mechanisms in organic chemistry. Its reactivity as an electrophile allows researchers to investigate nucleophilic attack processes and the stability of transition states during chemical reactions .

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing novel anticancer agents utilized this compound as a starting material. The research involved substituting the bromomethyl group with various amines, leading to compounds that exhibited significant cytotoxicity against several cancer cell lines. The findings indicated that modifications at the malonate core could enhance biological activity while maintaining structural integrity.

Case Study 2: Development of Agrochemicals

Another research effort explored the application of this compound in developing new agrochemical agents. The compound was reacted with different nucleophiles to create derivatives that showed increased efficacy against common agricultural pests. The study highlighted how structural variations influenced biological activity, paving the way for more effective pest control solutions .

Mechanism of Action

The mechanism of action of diethyl 2-bromo-2-(bromomethyl)malonate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

Diethyl malonate: A non-brominated analog used in similar synthetic applications.

Diethyl 2-bromo-2-methylmalonate: A related compound with a methyl group instead of a bromomethyl group.

Diethyl dibromomalonate: Another brominated derivative with two bromine atoms on the same carbon.

Uniqueness

Diethyl 2-bromo-2-(bromomethyl)malonate is unique due to the presence of two bromine atoms, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions distinguishes it from other similar compounds.

Biological Activity

Diethyl 2-bromo-2-(bromomethyl)malonate is an organic compound with the molecular formula C8H12Br2O4 and a molecular weight of approximately 253.09 g/mol. It is a derivative of malonic acid characterized by two ethyl ester groups and two bromomethyl substituents, which contribute to its high reactivity. This compound is primarily utilized as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to its electrophilic carbon atoms.

General Biological Properties

While specific biological activities of this compound have not been extensively documented, compounds with similar structures often exhibit significant biological interactions. Preliminary studies indicate potential interactions with various enzymes and receptors involved in disease processes, suggesting that further investigation into its pharmacological properties is warranted .

The mechanism of action for this compound typically involves nucleophilic attacks on the electrophilic carbon atom bonded to the bromine atoms. The electron-withdrawing effects of the ester groups stabilize the transition state during these reactions, facilitating modifications to biomolecules.

Case Studies and Research Findings

- Antihypertensive Activity : A study explored the synthesis of a compound related to this compound and its potential renin inhibitory activity. This indicates that derivatives of malonate may have applications in treating hypertension by targeting specific proteins involved in blood pressure regulation .

- Antimicrobial Activity : Research on chalcone derivatives containing malonate groups has shown promising antibacterial and antiviral activities. One compound demonstrated excellent antibacterial activity against Xanthomonas oryzae, suggesting that similar derivatives could be explored for their antimicrobial properties .

- Molecular Docking Studies : Molecular docking studies have been performed to assess the binding affinities of synthesized compounds related to this compound with target proteins. The results indicated favorable binding energies and interaction scores, supporting the potential drug-like behavior of these compounds .

Comparative Analysis

The following table summarizes key structural features and biological activities of this compound compared to other related compounds:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| This compound | Two ethyl esters, two bromomethyl groups | High reactivity due to dual bromination | Potential enzyme interactions |

| Diethyl malonate | Two ethyl esters | Lacks bromomethyl groups; less reactive | Limited biological activity |

| Diethyl 2-bromo-2-methylmalonate | One bromine atom at a different position | Different reactivity profile | Antihypertensive potential |

| Ethyl dibromomalonate | Two bromine atoms | Higher reactivity due to multiple electrophilic sites | Antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing diethyl 2-bromo-2-(bromomethyl)malonate, and what reaction conditions optimize yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution using diethyl malonate derivatives. A typical procedure involves reacting diethyl malonate with bromomethyl bromide in the presence of a strong base (e.g., NaH) in anhydrous tetrahydrofuran (THF) at 0°C. The reaction requires controlled addition to minimize side reactions, followed by purification via column chromatography. Yields depend on stoichiometric ratios of brominating agents and reaction time .

Q. How does this compound function as an alkylating agent in organic synthesis?

- Methodological Answer : The compound acts as a bifunctional alkylating agent due to its two bromine atoms. In nucleophilic substitution (SN2) reactions, the electrophilic bromine atoms react with nucleophiles (e.g., amines, thiols) to form carbon-heteroatom bonds. For example, in the synthesis of α-aryl malonates, it facilitates alkylation under mild conditions (room temperature) when catalyzed by CuI and 2-picolinic acid .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, with bromine atoms inducing distinct deshielding effects on adjacent protons. Gas chromatography-mass spectrometry (GC-MS) with selected ion monitoring (SIM) can quantify trace impurities, using dimethyl malonate as an internal standard .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., elimination vs. substitution) be controlled during alkylation with this compound?

- Methodological Answer : Competing pathways are influenced by solvent polarity and base strength. Polar aprotic solvents (e.g., DMF) favor SN2 substitution, while bulky bases promote elimination. Kinetic studies using time-resolved infrared (IR) spectroscopy or pulsed electron paramagnetic resonance (EPR) can monitor intermediate radicals, enabling real-time optimization of reaction conditions .

Q. What are the challenges in hydrolyzing this compound to its dicarboxylic acid derivative?

- Methodological Answer : Hydrolysis under basic conditions (e.g., NaOH/EtOH) often leads to side reactions due to the lability of bromine substituents. A biphasic system (water/diethyl ether) at reflux minimizes decomposition. Post-hydrolysis, the product is isolated via acidification and extracted using dichloromethane. Purity is confirmed by attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy .

Q. Can this compound participate in enantioselective decarboxylative protonation reactions?

- Methodological Answer : Engineered variants of aryl malonate decarboxylase (AMDase) catalyze enantioselective decarboxylation of α-hydroxymalonates. For this compound, directed evolution of AMDase can optimize stereoselectivity. Reaction progress is tracked via chiral HPLC, with yields improved by modulating pH (6.5–7.5) and temperature (25–37°C) .

Q. Key Considerations for Experimental Design

Properties

CAS No. |

53084-38-1 |

|---|---|

Molecular Formula |

C8H12Br2O4 |

Molecular Weight |

331.99 g/mol |

IUPAC Name |

diethyl 2-bromo-2-(bromomethyl)propanedioate |

InChI |

InChI=1S/C8H12Br2O4/c1-3-13-6(11)8(10,5-9)7(12)14-4-2/h3-5H2,1-2H3 |

InChI Key |

LLEGNNJNUJZXCH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CBr)(C(=O)OCC)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.